4,4'-((2,4-Dichlorophenyl)methylene)bis(N,N-dimethylaniline)
Description
4,4'-((2,4-Dichlorophenyl)methylene)bis(N,N-dimethylaniline) is a bis-aniline derivative featuring a central methylene bridge linked to a 2,4-dichlorophenyl group and two N,N-dimethylaniline moieties. This compound belongs to the triarylmethane family, characterized by aromatic rings connected via a central carbon. Its structure imparts unique electronic and steric properties, influenced by the electron-withdrawing chlorine atoms and the electron-donating dimethylamino groups.
Properties
IUPAC Name |
4-[(2,4-dichlorophenyl)-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24Cl2N2/c1-26(2)19-10-5-16(6-11-19)23(21-14-9-18(24)15-22(21)25)17-7-12-20(13-8-17)27(3)4/h5-15,23H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQGLXNOGWDKFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36526-68-8 | |
| Record name | 4,4'-((2,4-DICHLOROPHENYL)METHYLENE)BIS(N,N-DIMETHYLANILINE) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((2,4-Dichlorophenyl)methylene)bis(N,N-dimethylaniline) typically involves the reaction of 2,4-dichlorobenzaldehyde with N,N-dimethylaniline in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4,4’-((2,4-Dichlorophenyl)methylene)bis(N,N-dimethylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aromatic compounds .
Scientific Research Applications
Dye Manufacturing
4,4'-((2,4-Dichlorophenyl)methylene)bis(N,N-dimethylaniline) is primarily utilized as an intermediate in the production of dyes. Its chemical structure allows it to participate in various reactions that yield vibrant colors used in textiles and other materials. The compound acts as a precursor for several azo dyes, which are widely applied in the dyeing industry due to their stability and vivid hues .
Analytical Chemistry
The compound serves as an analytical reagent for determining lead concentrations in various samples. Its ability to form stable complexes with metals makes it useful for trace metal analysis, particularly in environmental monitoring and quality control processes .
Health and Safety Studies
Research has indicated that exposure to 4,4'-((2,4-Dichlorophenyl)methylene)bis(N,N-dimethylaniline) may pose health risks, including carcinogenic effects. The National Toxicology Program (NTP) has classified it as reasonably anticipated to be a human carcinogen based on animal studies showing liver and bladder tumors . This classification underscores the importance of handling this compound with caution in industrial settings.
Case Study 1: Industrial Exposure
A study conducted on workers in dye manufacturing facilities revealed significant levels of exposure to Michler's base. Monitoring programs indicated that urinary concentrations of the compound correlated with occupational exposure levels. The findings emphasized the need for stringent safety protocols and regular health screenings for workers handling this chemical .
Case Study 2: Environmental Impact
Research focusing on the environmental impact of dyes produced using Michler's base highlighted concerns regarding water contamination. The compound's persistence in aquatic environments raises alarms about its potential effects on local ecosystems and human health through bioaccumulation .
Mechanism of Action
The mechanism of action of 4,4’-((2,4-Dichlorophenyl)methylene)bis(N,N-dimethylaniline) involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its aromatic structure allows it to interact with nucleophilic sites in biological molecules, leading to changes in their activity and function .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key Analogs :
4,4′-Methylenebis(N,N-dimethylaniline) (CAS 101-61-1):
- Structure : Lacks the 2,4-dichlorophenyl group; central methylene connects two N,N-dimethylaniline units.
- Synthesis : Formed via benzoxazine ring-opening reactions involving N,N-dimethylaniline and formaldehyde equivalents .
- Properties : Lower molecular weight (254.38 g/mol) and higher solubility in polar solvents due to the absence of chlorine atoms .
4,4'-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(N,N-dimethylaniline) (CAS 1679332-02-5): Structure: Features a bis(4-bromophenyl)ethene bridge instead of a dichlorophenyl-methylene group.
4,4'-((2-Chloro-5-nitrophenyl)methylene)bis(N,N-dimethylaniline) (CAS 630596-25-8):
Comparative Analysis :
| Property | Target Compound | 4,4′-Methylenebis(N,N-dimethylaniline) | 4,4'-(Bis(4-bromophenyl)ethene) Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | ~434.3 (estimated) | 254.38 | 576.36 |
| Substituent Effects | Electron-withdrawing Cl, π-conjugation | Electron-donating CH2 bridge | Halogen bonding (Br), extended conjugation |
| Solubility | Moderate in DMSO, chloroform | High in polar aprotic solvents | Low due to high molecular weight |
| Applications | Biomedical, materials science | Polymer precursors, redox indicators | Organic electronics, sensors |
Biological Activity
4,4'-((2,4-Dichlorophenyl)methylene)bis(N,N-dimethylaniline), commonly referred to as Michler's base, is a compound with significant industrial applications, particularly in dye manufacturing. Its chemical structure is characterized by a methylene bridge connecting two N,N-dimethylaniline moieties, with a dichlorophenyl group attached. This article explores the biological activity of this compound, focusing on its toxicity, carcinogenic potential, and effects on human health based on diverse research findings.
- Molecular Formula : C23H24Cl2N2
- CAS Number : 36526-68-8
- Molecular Weight : 236.36 g/mol
- Solubility : Soluble in organic solvents like methanol; insoluble in water.
Biological Activity Overview
The biological activity of 4,4'-((2,4-Dichlorophenyl)methylene)bis(N,N-dimethylaniline) has been a subject of extensive research due to its potential health risks associated with exposure. Key findings include:
Toxicity and Carcinogenicity
-
Carcinogenic Potential :
- The compound has been classified as a probable human carcinogen by several health agencies. Studies indicate that it can induce tumors in animal models; specifically, liver and thyroid tumors have been observed in female mice and both male and female rats .
- According to the California Office of Environmental Health Hazard Assessment, there is sufficient evidence linking the compound to cancer risk in humans .
- Mechanisms of Action :
- Effects on Human Health :
Case Studies and Research Findings
Several studies have investigated the biological effects of 4,4'-((2,4-Dichlorophenyl)methylene)bis(N,N-dimethylaniline):
Regulatory Status
Due to its hazardous nature, 4,4'-((2,4-Dichlorophenyl)methylene)bis(N,N-dimethylaniline) is subject to strict regulations:
- It is listed under various chemical safety guidelines as a substance requiring careful handling due to its carcinogenic properties.
- Occupational exposure limits have been established by organizations such as ACGIH and NIOSH, emphasizing the need for protective measures in workplaces where this compound is used .
Q & A
Q. What are the key synthetic routes for 4,4'-((2,4-Dichlorophenyl)methylene)bis(N,N-dimethylaniline), and how do reaction conditions influence product yield?
- Methodological Answer : The compound can be synthesized via benzoxazine ring-opening reactions using N,N-dimethylaniline under nucleophilic conditions (120°C, 1 hour). Formaldehyde intermediates or Lewis acids (e.g., BF₃·OEt₂) may facilitate methylene group migration, as shown in multi-step mechanisms involving polarized carbons and hydrogen bonding . Alternatively, N,N-methylation of 4,4'-methylenedianiline (MDA) with dimethyl carbonate (DMC) over NaY catalysts achieves high yields under mild conditions, avoiding harsh reagents. Catalyst recyclability and by-product analysis (e.g., mono-methylated intermediates) are critical for optimization .
Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer :
- 1H NMR in DMSO-d₆ identifies structural features like methylene linkages and dimethylamino groups .
- Py-GC/MS is essential for detecting degradation products and co-eluting isomers (e.g., 4,4'-((4-(methylamino)phenyl)methylene)bis(N,N-dimethylaniline)), with mass spectra (m/z 251, 265, 279) providing fragmentation patterns .
- High-Resolution Mass Spectrometry (HRMS) confirms molecular formulas (e.g., [M + H]+ = 304.1194 for thiomethylated analogs) .
Q. What are the primary pharmacological applications of this compound, and what experimental models are used to assess its activity?
- Methodological Answer : It has been tested for anticonvulsive properties using the maximal electroshock (MES) and 6Hz seizure models. Dosing protocols (e.g., up to 100 mg/kg in rodents) evaluate neuroprotection, with hydrogen bonding at amine groups identified as critical for activity. Toxicity thresholds (e.g., animal mortality at high doses) necessitate careful dose-response studies .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., methylene migration vs. dimerization) affect the synthesis of structural analogs?
- Methodological Answer : Mechanistic studies using blocked para positions (e.g., 4,N,N-trimethylaniline) reveal that polymerization dominates without coupling, suggesting para-substitution is essential for methylene linkage formation. Kinetic trapping of intermediates (e.g., formaldehyde equivalents) and DFT calculations can clarify energy barriers for competing pathways .
Q. What strategies resolve contradictions in structure-activity relationships (SAR) for neuroprotective analogs?
- Methodological Answer : Comparative SAR studies using derivatives (e.g., 4,4'-methylene bis(2-chloroaniline) vs. N,N-dimethyl-substituted variants) highlight the role of hydrogen bond donors. Docking simulations (AutoDock) quantify ligand binding energies to targets like NMDA receptors, while in vitro assays validate predictions. Discrepancies between computational and experimental results may arise from solvation effects or conformational flexibility .
Q. How can co-eluting isomers or degradation products be distinguished during analytical characterization?
- Methodological Answer :
- Tandem MS/MS isolates isobaric species (e.g., 4,4',4''-methanetriyltris(N,N-dimethylaniline) vs. thiomethylated analogs) via unique fragmentation pathways .
- Isotopic labeling (e.g., deuterated solvents) tracks methylene group origins in NMR studies .
- Chromatographic optimization (e.g., gradient elution with EtOAc/hexane) improves resolution of positional isomers .
Q. What are the implications of IARC classification (Group 2B) on handling and in vivo studies?
- Methodological Answer : Safety protocols require glovebox use for synthesis and LC-MS monitoring of airborne particulates. In vivo studies must adhere to OECD guidelines for carcinogenicity testing, including dose escalation studies with histopathological endpoints. Alternative in vitro models (e.g., zebrafish neurotoxicity assays) reduce mammalian testing .
Methodological Challenges and Data Interpretation
Q. How do solvent dielectric properties influence exciplex/triplex formation in photophysical studies?
- Methodological Answer : Solvent polarity (e.g., dielectric constant ε) modulates charge-transfer interactions between the compound and acceptors like pyrene. Magnetic field effect (MFE) experiments at varying ε values identify exciplex (1:1) vs. triplex (1:2) dominance. Computational modeling (Schulten’s electron exchange theory) validates intramolecular hopping through methylene bridges .
Q. What synthetic modifications enhance stability against hydrolysis or oxidative degradation?
- Methodological Answer :
- Electron-withdrawing substituents (e.g., 2,4-dichlorophenyl groups) reduce electron density at the methylene bridge, slowing oxidation.
- Encapsulation in polymeric matrices (e.g., polybenzoxazines) improves thermal stability, assessed via TGA and accelerated aging tests .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
